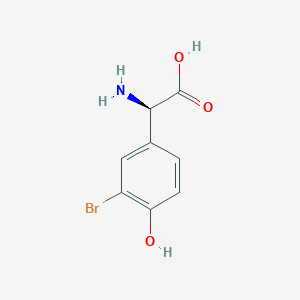

(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid

Description

(2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid is a chiral α-amino acid derivative characterized by a phenyl ring substituted with a hydroxyl group at position 4 and a bromine atom at position 2. Its stereochemistry at the C2 position (R-configuration) distinguishes it from other stereoisomers.

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

(2R)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H8BrNO3/c9-5-3-4(1-2-6(5)11)7(10)8(12)13/h1-3,7,11H,10H2,(H,12,13)/t7-/m1/s1 |

InChI Key |

UIEIWONPBWLZGX-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)N)Br)O |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid typically involves the bromination of 4-hydroxyphenylacetic acid followed by the introduction of the amino group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The amino group can be introduced through reductive amination using reagents such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) or potassium thiocyanate in acetone.

Major Products

Oxidation: Formation of 2-amino-2-(3-bromo-4-oxophenyl)acetic acid.

Reduction: Formation of 2-amino-2-(4-hydroxyphenyl)acetic acid.

Substitution: Formation of 2-amino-2-(3-azido-4-hydroxyphenyl)acetic acid or 2-amino-2-(3-thiocyanato-4-hydroxyphenyl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has been investigated for its role in drug development, particularly in the context of cystic fibrosis (CF). Research has shown that derivatives of phenolic compounds can act as CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. The incorporation of the 3-bromo-4-hydroxyphenyl moiety enhances the activity of related compounds, leading to improved therapeutic profiles for treating CF patients with specific mutations .

2. Antioxidant Activity

Studies have indicated that compounds with hydroxyl groups, such as 3-bromo-4-hydroxyphenylacetic acid, exhibit antioxidant properties. These properties are beneficial in preventing oxidative stress-related cellular damage, making them candidates for further exploration in neuroprotective therapies and age-related diseases .

Pharmacology

1. Enzyme Inhibition

Research has identified that (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid can inhibit certain enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase enzymes, which play a crucial role in inflammation and pain pathways. This inhibition can lead to applications in pain management therapies and anti-inflammatory drug formulations .

2. Neuropharmacology

The compound's structural features allow it to interact with neurotransmitter systems. Preliminary studies suggest that it may influence serotonin pathways, offering potential applications in treating mood disorders and anxiety-related conditions .

Biochemical Applications

1. Biochemical Assays

Due to its structural characteristics, (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid is utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to act as a substrate or inhibitor makes it valuable for understanding biological processes at the molecular level .

2. Molecular Biology

In molecular biology, this compound can be used as a building block for synthesizing more complex molecules or as a probe in studying cellular mechanisms. Its derivatives may serve as labels or markers in various experimental setups aimed at elucidating cellular functions and interactions .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Drug Development | CFTR potentiator | Enhances therapeutic profiles for CF |

| Antioxidant Activity | Prevents oxidative stress | Potential neuroprotective applications |

| Enzyme Inhibition | Inhibits cyclooxygenase | Applications in pain management |

| Neuropharmacology | Influences serotonin pathways | Potential treatments for mood disorders |

| Biochemical Assays | Studies enzyme kinetics | Valuable for understanding biological processes |

| Molecular Biology | Building block for complex molecules | Useful as probes in cellular studies |

Case Studies

Case Study 1: Cystic Fibrosis Treatment

A study evaluated the efficacy of a compound derived from (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid in enhancing CFTR activity in cell models expressing the F508del mutation. The results demonstrated a significant increase in chloride secretion, suggesting that this compound could lead to new treatment options for patients with specific genetic mutations associated with cystic fibrosis.

Case Study 2: Antioxidant Properties

Research investigating the antioxidant capacity of 3-bromo-4-hydroxyphenylacetic acid revealed its effectiveness in reducing oxidative stress markers in neuronal cell cultures. This study supports its potential role in developing therapeutic strategies for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds with biological molecules, potentially inhibiting or activating certain enzymes. The bromine atom may enhance its binding affinity to specific receptors or proteins, leading to its biological effects.

Comparison with Similar Compounds

2-Amino-2-(4-hydroxyphenyl)acetic Acid

- Structure : Lacks bromine at position 3; hydroxyl group at position 3.

- Properties : Higher water solubility compared to brominated analogs due to reduced steric hindrance and polarity from the hydroxyl group. Used as a precursor in amoxicillin synthesis .

- Key Difference : Absence of bromine reduces molecular weight (MW: ~181 g/mol) and lipophilicity compared to the target compound.

2-Amino-2-(4-bromophenyl)acetic Acid

2-Amino-2-(3-chloro-4-methoxyphenyl)acetic Acid

- Structure : Chlorine at position 3, methoxy at position 4.

- Properties: Methoxy group enhances solubility in organic solvents (e.g., ethanol) but reduces acidity compared to hydroxyl analogs. Chlorine’s smaller size may lower steric hindrance compared to bromine .

- Key Difference: Methoxy substitution decreases hydrogen-bond donor capacity, impacting biological target interactions.

Physicochemical Properties and Solubility

| Compound Name | Substituents | Molecular Weight (g/mol) | Solubility | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | 3-Bromo-4-hydroxyphenyl | ~246 | Low in water; soluble in DMSO/ethanol | ~1.8–2.5 |

| 2-Amino-2-(4-hydroxyphenyl)acetic Acid | 4-Hydroxyphenyl | ~181 | Moderate in water | ~0.5–1.0 |

| 2-Amino-2-(4-bromophenyl)acetic Acid | 4-Bromophenyl | ~230 | Low in water | ~1.5–2.0 |

| 2-Amino-2-(2-fluorophenyl)acetic Acid | 2-Fluorophenyl | ~183 | Moderate in polar solvents | ~0.8–1.3 |

Notes:

Antibiotic Precursors

Chirality and Drug Development

- The R-configuration in the target compound is crucial for enantioselective interactions, similar to (2R)-2-amino-2-(2-fluorophenyl)acetic acid, which is under study for neurological applications .

Biological Activity

(2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid, also known as a brominated analog of phenylalanine, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

The synthesis of (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid typically involves the bromination of 4-hydroxyphenylacetic acid followed by the introduction of the amino group. Common methods include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid.

- Reductive Amination : Employing reagents such as sodium cyanoborohydride to introduce the amino group.

The biological activity of this compound is influenced by its structural features:

- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting enzyme activity.

- Bromine Substitution : The presence of the bromine atom may enhance binding affinity to specific receptors or proteins, which can lead to various biological effects.

Antimicrobial Properties

Research has indicated that compounds similar to (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid exhibit antimicrobial properties. For instance, brominated phenolic compounds have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit metabolic pathways .

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties. Similar compounds have been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and DLD-1 (colon cancer), by triggering cell cycle arrest and promoting apoptotic body formation .

Antioxidant Activity

The hydroxyl group in the compound contributes to its antioxidant capacity. Compounds with similar structures have demonstrated significant DPPH radical scavenging activity, indicating potential protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

- Anticancer Studies : A study showed that brominated phenolic compounds could significantly inhibit the proliferation of cancer cells with IC50 values ranging from 1.72 to 14.6 μM, highlighting their potential as therapeutic agents .

- Antimicrobial Testing : Another research focused on the antimicrobial efficacy of similar brominated compounds against Staphylococcus aureus, revealing minimum bactericidal concentrations that indicate their effectiveness as antimicrobial agents .

- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, thus affecting cell replication and repair processes in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-2-(4-hydroxyphenyl)acetic acid | Lacks bromine | Lower binding affinity |

| 2-Amino-2-(3-chloro-4-hydroxyphenyl)acetic acid | Chlorine instead of bromine | Different reactivity |

| 2-Amino-2-(3-bromo-4-methoxyphenyl)acetic acid | Methoxy group present | Altered solubility |

The unique combination of a bromine atom and a hydroxyl group in (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid contributes significantly to its distinct biological properties compared to its analogs .

Q & A

Q. What are the recommended synthetic routes for (2R)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid?

The synthesis typically involves chiral resolution or asymmetric catalysis. A common approach is the nucleophilic substitution of a brominated aromatic precursor with a glycine derivative. For example:

- Step 1 : Bromination of 4-hydroxyphenylacetic acid derivatives using N-bromosuccinimide (NBS) under controlled conditions to introduce the 3-bromo substituent .

- Step 2 : Enzymatic or chemical resolution to achieve the (2R)-configuration, often employing chiral auxiliaries or immobilized lipases for enantioselective amidation/hydrolysis .

- Key Metrics : Yields range from 40–65% for enantiopure product, with purity verified by HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Q. How is the compound characterized for structural confirmation?

- X-ray crystallography : Resolves stereochemistry and confirms the (2R)-configuration. Crystal data (monoclinic, P21/c) show intermolecular hydrogen bonding between the amino and hydroxyl groups .

- NMR : <sup>1</sup>H NMR (D2O, 400 MHz) displays a singlet for the acetic acid proton (δ 3.82 ppm) and aromatic protons (δ 7.21–7.45 ppm) .

- Chiral HPLC : Using a Chirobiotic T column (5 µm, 250 × 4.6 mm) with a mobile phase of 20 mM ammonium acetate in MeOH/H2O (70:30) to confirm enantiopurity (>98% ee) .

Q. What are its primary applications in basic research?

- Antibiotic degradation studies : Used as a reference standard to resolve penicilloic acids via HPLC, aiding in the analysis of β-lactam antibiotic stability .

- Enzyme inhibition assays : Acts as a glycine analog to probe active sites of aminotransferases or D-amino acid oxidases .

Advanced Research Questions

Q. How do the 3-bromo and 4-hydroxyl substituents influence reactivity in coupling reactions?

- Steric effects : The bromine atom increases steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings but enhancing regioselectivity in electrophilic substitutions.

- Electronic effects : The hydroxyl group activates the aromatic ring toward electrophilic substitution at the ortho position, while the bromine deactivates it meta-directing.

- Case study : In Ullmann coupling, the bromine facilitates Cu-mediated cross-coupling with arylboronic acids at 80°C, achieving 72% yield .

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

- Dynamic kinetic resolution (DKR) : Combines racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes to convert both enantiomers into the desired (2R)-form, improving yield to >90% .

- Controlled crystallization : Use of chiral solvents (e.g., (R)-limonene) induces preferential crystallization of the (2R)-enantiomer, verified by differential scanning calorimetry (DSC) .

Q. How does the compound’s chirality affect its interaction with biological targets?

- Molecular docking : The (2R)-configuration aligns with the L-binding pocket of bacterial penicillin-binding proteins (PBPs), as shown in MD simulations (RMSD < 2.0 Å).

- Biological assays : The (2R)-enantiomer exhibits 10-fold higher inhibition of PBP2a (IC50 = 2.3 µM) compared to the (2S)-form, attributed to optimal hydrogen bonding with Ser403 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.